6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl propanoate is a chemical compound with a complex structure that includes cyano, difluoro, and iodo functional groups.
Vorbereitungsmethoden
Common synthetic routes may involve the use of reagents such as iodine, fluorine sources, and cyano precursors under specific reaction conditions . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification techniques .
Analyse Chemischer Reaktionen
6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl propanoate involves its interaction with specific molecular targets and pathways. The cyano, difluoro, and iodo groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical and physiological processes .
Vergleich Mit ähnlichen Verbindungen
6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl propanoate can be compared with similar compounds such as:
- 6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl acetate
- 6-Cyano-4,4-difluoro-2-iodohex-2-en-1-yl butanoate These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
189878-55-5 |
---|---|
Molekularformel |
C10H12F2INO2 |
Molekulargewicht |
343.11 g/mol |
IUPAC-Name |
(6-cyano-4,4-difluoro-2-iodohex-2-enyl) propanoate |
InChI |
InChI=1S/C10H12F2INO2/c1-2-9(15)16-7-8(13)6-10(11,12)4-3-5-14/h6H,2-4,7H2,1H3 |
InChI-Schlüssel |
ZUDBJFWFYGVDNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(=CC(CCC#N)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.